1-{[Anilino(oxo)acetyl]amino}-5-oxopyrrolidine-3-carboxylic acid

Medicinal Chemistry Fragment-Based Drug Discovery Structure–Activity Relationship

1-{[Anilino(oxo)acetyl]amino}-5-oxopyrrolidine-3-carboxylic acid (CAS 2173116-24-8, molecular formula C₁₃H₁₃N₃O₅, MW 291.26 g/mol) is a synthetic, fully substituted 5-oxopyrrolidine-3-carboxylic acid derivative bearing an anilino(oxo)acetyl (oxanilic acid) appendage at the N1 position. The compound is commercially available from multiple research chemical suppliers at purities of 95–98% and is supplied exclusively for non-human research use.

Molecular Formula C13H13N3O5
Molecular Weight 291.26 g/mol
CAS No. 2173116-24-8
Cat. No. B1449379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{[Anilino(oxo)acetyl]amino}-5-oxopyrrolidine-3-carboxylic acid
CAS2173116-24-8
Molecular FormulaC13H13N3O5
Molecular Weight291.26 g/mol
Structural Identifiers
SMILESC1C(CN(C1=O)NC(=O)C(=O)NC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C13H13N3O5/c17-10-6-8(13(20)21)7-16(10)15-12(19)11(18)14-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,18)(H,15,19)(H,20,21)
InChIKeyXBKALLCFKAYGNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{[Anilino(oxo)acetyl]amino}-5-oxopyrrolidine-3-carboxylic acid (CAS 2173116-24-8): Structural Identity, Physicochemical Profile, and Procurement Context


1-{[Anilino(oxo)acetyl]amino}-5-oxopyrrolidine-3-carboxylic acid (CAS 2173116-24-8, molecular formula C₁₃H₁₃N₃O₅, MW 291.26 g/mol) is a synthetic, fully substituted 5-oxopyrrolidine-3-carboxylic acid derivative bearing an anilino(oxo)acetyl (oxanilic acid) appendage at the N1 position . The compound is commercially available from multiple research chemical suppliers at purities of 95–98% and is supplied exclusively for non-human research use . Its computed physicochemical parameters—TPSA 115.81 Ų, LogP −0.4106, three hydrogen-bond donors, and four hydrogen-bond acceptors —place it within a property space distinct from simpler 5-oxopyrrolidine-3-carboxylic acid analogs and suggest relevance for fragment-based drug discovery campaigns targeting CNS-penetrant or peripherally restricted profiles.

Why Generic Substitution Fails for 1-{[Anilino(oxo)acetyl]amino}-5-oxopyrrolidine-3-carboxylic acid (CAS 2173116-24-8): Structural Determinants That Preclude Simple Analog Interchange


The anilino(oxo)acetyl linker in CAS 2173116-24-8 is not a minor appendage but a defining structural element that distinguishes this compound from superficially similar 5-oxopyrrolidine-3-carboxylic acid derivatives. Removing this linker to generate 1-anilino-5-oxopyrrolidine-3-carboxylic acid (CAS 39629-94-2) reduces molecular weight by 71.04 Da (291.26 → 220.22 g/mol), eliminates one hydrogen-bond donor and one acceptor, and fundamentally alters the topological polar surface area . These changes affect solubility, permeability, and protein-binding pharmacophore geometry in ways that cannot be compensated by simple concentration adjustment. Furthermore, the oxanilic acid motif (Ph–NH–CO–CO–) embedded in the linker is a recognized pharmacophore with a documented history in antiallergic drug discovery, imparting target-engagement potential absent in analogs lacking this functional group [1]. For procurement decisions in medicinal chemistry or fragment-based screening, substituting a cheaper or more readily available 5-oxopyrrolidine analog risks invalidating structure–activity relationship (SAR) hypotheses and wasting screening resources.

Product-Specific Quantitative Evidence Guide: Measurable Differentiation of 1-{[Anilino(oxo)acetyl]amino}-5-oxopyrrolidine-3-carboxylic acid (CAS 2173116-24-8) vs. Closest Analogs


Structural Differentiation from the Closest Commercial Analog: The Oxoacetyl Linker Defines a Distinct Chemical Entity

The closest commercially available structural analog is 1-anilino-5-oxopyrrolidine-3-carboxylic acid (CAS 39629-94-2), which connects the aniline moiety directly to the pyrrolidine N1. The target compound (CAS 2173116-24-8) inserts an oxoacetyl (–CO–CO–) linker between the anilino group and the pyrrolidine N1 via an additional amide bond . This insertion increases the molecular weight by 71.04 Da (from 220.22 to 291.26 g/mol), adds one additional hydrogen-bond donor (total 3 vs. 2) and one additional hydrogen-bond acceptor (total 4 vs. an estimated 3 for the analog), and introduces an extra rotatable bond (3 vs. an estimated 2) . These differences are not incremental—they represent a distinct chemical scaffold that will exhibit different conformational preferences, hydrogen-bonding networks, and protein–ligand interaction fingerprints.

Medicinal Chemistry Fragment-Based Drug Discovery Structure–Activity Relationship Scaffold Differentiation

Topological Polar Surface Area (TPSA) Differentiation: Implications for Permeability and CNS Drug-Likeness Classification

The target compound possesses a computed TPSA of 115.81 Ų, which is substantially higher than that of the unsubstituted parent scaffold 5-oxopyrrolidine-3-carboxylic acid (TPSA = 66.4 Ų, Δ = +49.41 Ų) and other N-substituted analogs such as 1-(1H-indol-5-yl)-5-oxopyrrolidine-3-carboxylic acid (TPSA = 73.4 Ų, Δ = +42.41 Ų) . With a LogP of −0.4106, the compound occupies a distinct quadrant of the physicochemical property space. The TPSA value exceeds 90 Ų, a recognized threshold for reduced passive blood–brain barrier permeability in the CNS MPO (Multiparameter Optimization) scoring framework. This positions the compound as a candidate for peripherally restricted target engagement or for applications where low CNS exposure is desirable, in contrast to lower-TPSA analogs that may exhibit higher BBB penetration [1].

CNS Drug Discovery ADME Prediction Physicochemical Profiling Blood–Brain Barrier Permeability

5-Oxopyrrolidine-3-carboxylic Acid Scaffold: BACE-1 Enzyme Inhibition at Sub-Micromolar Potency (Class-Level Evidence)

Baldini et al. (2024) demonstrated that fully substituted 5-oxopyrrolidine-3-carboxylic acid derivatives, synthesized via Castagnoli–Cushman reaction combined with Pd-catalyzed C(sp³)–H arylation, inhibit the BACE-1 enzyme with sub-micromolar potency. The two most active compounds in the series (4g and 5b) exhibited BACE-1 IC₅₀ values of 340 nM and 853 nM, respectively, while the corresponding parent compounds lacking the key aryl appendage (compounds 2 and 3) were inactive [1][2]. The target compound (CAS 2173116-24-8) shares the identical 5-oxopyrrolidine-3-carboxylic acid core scaffold and, critically, already bears a phenyl appendage (via the anilino(oxo)acetyl group) that could occupy the BACE-1 S2′ hydrophobic subsite—the same region engaged by the 4-bromophenyl moiety in the active compounds 4g and 5b [1]. While direct BACE-1 inhibition data for CAS 2173116-24-8 have not been published, the scaffold and appendage homology support its utility as a starting fragment for BACE-1 inhibitor development.

Alzheimer's Disease BACE-1 Inhibition Fragment-Based Screening CNS Drug Target

5-Oxopyrrolidine Scaffold: Documented Anticancer Activity Against A549 Human Lung Adenocarcinoma Cells (Class-Level Evidence)

A 2022 study by KTU and Weill Cornell Medicine investigators evaluated a series of novel 5-oxopyrrolidine derivatives for in vitro anticancer activity against A549 human pulmonary adenocarcinoma cells. Compounds 18–22 in that series exerted the most potent anticancer activity, with the 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid serving as the starting scaffold for further derivatization [1][2]. The target compound (CAS 2173116-24-8) differs from the published series in its N1 substitution pattern (anilino(oxo)acetyl vs. 4-acetamidophenyl), yet shares the identical 5-oxopyrrolidine-3-carboxylic acid core that was demonstrated to be a productive scaffold for anticancer lead generation. The carboxylic acid at the 3-position—present in both the target compound and the active published derivatives—was shown to be essential for activity modulation, as esterification or amidation altered potency [1].

Anticancer Drug Discovery Lung Cancer A549 Cell Model Cytotoxicity Screening

Oxanilic Acid (N-Phenyloxalamic Acid) Pharmacophore: Documented Oral Anti-allergic Activity in Preclinical Models

The anilino(oxo)acetyl moiety in CAS 2173116-24-8 is structurally identical to oxanilic acid (N-phenyloxalamic acid, CAS 500-72-1, Ph–NH–CO–COOH). This pharmacophore has a well-documented history in antiallergic drug discovery. US Patent 4,143,150 (A.H. Robins Company) discloses 1-substituted-3-pyrrolidinylaminocarbonyl-oxanilic acids that protected sensitized guinea pigs from anaphylactic shock at 50 mg/kg intraperitoneal dose, without concurrent local or systemic side effects [1]. A broader series of oxanilic acid esters demonstrated oral activity in the rat passive cutaneous anaphylaxis (PCA) test, with the most active species bearing an aryl 2′-carbamoyl and 3′-methoxy substitution pattern [2]. While the connectivity in CAS 2173116-24-8 differs from the patented series (oxanilic acid linked via N-acylhydrazide to pyrrolidine N1 vs. through 3-pyrrolidinylaminocarbonyl), the embedded oxanilic acid pharmacophore provides a validated starting point for immunomodulatory target screening that is absent in simpler 5-oxopyrrolidine analogs lacking this motif [1][2].

Anti-allergic Agents Oxanilic Acid Pharmacophore Mast Cell Stabilization Asthma

Multi-Vendor Availability with Documented Purity: Supply Chain Resilience vs. Single-Source Analogs

CAS 2173116-24-8 is stocked by at least four independent suppliers (Leyan, A2B Chem, CymitQuimica, and SynInnova Laboratories) with certified purity specifications of 95–98% [1]. In contrast, the closest structural analog—1-anilino-5-oxopyrrolidine-3-carboxylic acid (CAS 39629-94-2)—is primarily available through a single major research chemical supplier (Santa Cruz Biotechnology) at 97% purity with quoted pricing of $263.00 per gram, and carries limited multi-vendor redundancy . The SynInnova listing for the target compound further notes its characterization as an 'impurity or an analog of Entacapone' (a catechol-O-methyltransferase inhibitor used in Parkinson's disease therapy), providing an orthogonal application context for analytical reference standard use [1]. Multi-vendor availability reduces single-source procurement risk and supports competitive pricing for larger-scale screening campaigns.

Chemical Procurement Supply Chain Resilience Research Chemical Purity Vendor Qualification

Best Research and Industrial Application Scenarios for 1-{[Anilino(oxo)acetyl]amino}-5-oxopyrrolidine-3-carboxylic acid (CAS 2173116-24-8)


Fragment-Based BACE-1 Inhibitor Screening for Alzheimer's Disease Drug Discovery

The 5-oxopyrrolidine-3-carboxylic acid scaffold has been experimentally validated as a BACE-1 inhibitor chemotype, with optimized derivatives achieving IC₅₀ values of 340–853 nM [1]. The target compound's aryl appendage (via the anilino(oxo)acetyl group) provides a vector for S2′ subsite engagement analogous to the 4-bromophenyl moiety identified as critical for activity in Baldini et al. (2024) [1]. Its TPSA of 115.81 Ų and three H-bond donors position it in a property space suitable for fragment elaboration toward CNS drug candidates, pending optimization of BBB penetration parameters. Procurement of this compound supports fragment-based screening cascades where the Castagnoli–Cushman-derived 5-oxopyrrolidine core serves as a validated starting point for structure-guided optimization [1].

Oncology Focused Library Design Targeting A549 and Related Lung Adenocarcinoma Models

The 5-oxopyrrolidine-3-carboxylic acid scaffold has demonstrated anticancer activity in A549 human pulmonary adenocarcinoma cells, with the free carboxylic acid at the 3-position serving as a modifiable handle for potency optimization [2]. The target compound's distinct N1 substitution (anilino(oxo)acetyl) offers a differentiated chemotype within this validated scaffold class, enabling SAR expansion around the N1 vector that was explored with acetamidophenyl substituents in the published series. Its LogP of −0.4106 suggests favorable aqueous solubility for in vitro assay compatibility, and the multi-vendor availability supports acquisition of sufficient material for dose–response and selectivity profiling [3].

Immunology and Inflammation Target Screening Leveraging the Oxanilic Acid Pharmacophore

The embedded oxanilic acid (N-phenyloxalamic acid) moiety in the target compound is a recognized pharmacophore with documented oral anti-allergic activity in rodent models of anaphylaxis and passive cutaneous anaphylaxis [4][5]. For research groups screening against mast cell stabilization targets, histamine release pathways, or related immunomodulatory mechanisms, this compound offers a structurally tractable starting point that combines the oxanilic acid pharmacophore with the synthetically accessible 5-oxopyrrolidine scaffold. The compound's physicochemical profile (low LogP, high TPSA) is consistent with peripherally restricted pharmacology, which is desirable for anti-allergic agents acting on peripheral mast cells without CNS side effects [3][4].

Analytical Reference Standard for Entacapone-Related Impurity Profiling in Pharmaceutical Quality Control

SynInnova Laboratories lists CAS 2173116-24-8 as 'an impurity or an analog of Entacapone' (a COMT inhibitor used in Parkinson's disease therapy) [3]. While not an official pharmacopoeial impurity standard, its chemical relationship to the Entacapone structural class—sharing the C₁₃H₁₃N₃O₅ formula and nitrocatechol-related substructure—makes it a candidate for use as a process-related impurity marker in analytical method development and validation. The 98% purity specification (Leyan) and multi-vendor sourcing support its procurement for HPLC method development, forced degradation studies, and reference standard qualification in pharmaceutical analytical laboratories [3].

Quote Request

Request a Quote for 1-{[Anilino(oxo)acetyl]amino}-5-oxopyrrolidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.